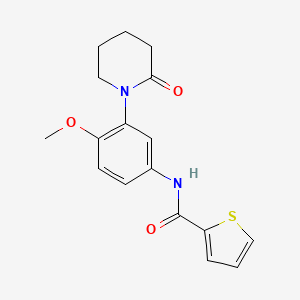

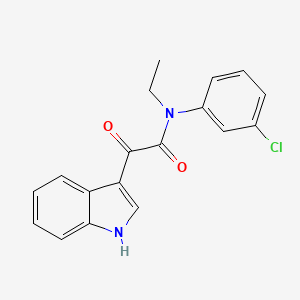

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

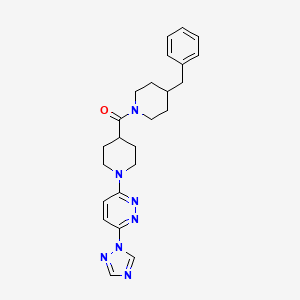

“N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole motif . Indole motifs are significant scaffolds in the discovery of new drugs . They are often biologically active species and exhibit a broad range of useful biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . A series of novel indole derivatives were designed, synthesized, and evaluated for their binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

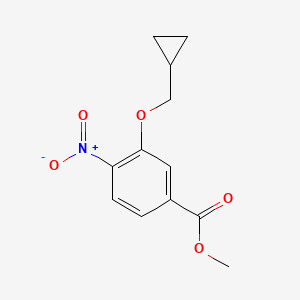

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and formation of imines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Scientific Research Applications

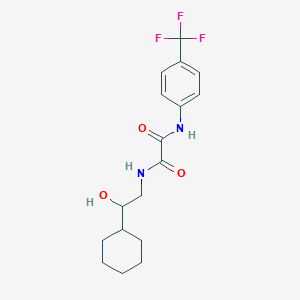

Antiallergic and Antimicrobial Activities Compounds structurally related to N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide have been investigated for their antiallergic and antimicrobial properties. For example, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic potency, with specific compounds exhibiting more than 400-fold potency than traditional antiallergic agents in histamine release assays (Cecilia Menciu et al., 1999). Similarly, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have demonstrated promising antibacterial and antifungal activities (B. Debnath & S. Ganguly, 2015).

Antioxidant Properties The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been synthesized and evaluated, indicating considerable activity. Compounds with specific substituents on the phenyl ring have shown remarkable antioxidant activity, suggesting their potential as new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

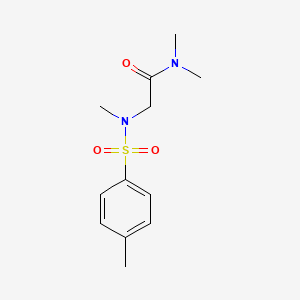

Antiplasmodial and Anticancer Activities Research on related compounds also extends to antiplasmodial and anticancer activities. For instance, novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were evaluated for in vitro antiplasmodial properties, showing potential against the Plasmodium falciparum strain. Their activity was further supported by molecular docking studies against the parasite lactate dehydrogenase (M. Mphahlele et al., 2017). Additionally, compounds with phenoxy acetamide derivatives have been developed as potential anticancer, anti-inflammatory, and analgesic agents, showing promising results in various biological assays (P. Rani et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is not explicitly mentioned in the available data, similar compounds have been evaluated for their binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines .

Safety and Hazards

Future Directions

Indole motifs are gaining a lot of importance in medicinal chemistry due to their physiological activity . Hence, these substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents . The development of newer and safer anticancer agents is of utmost importance .

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-21(13-7-5-6-12(19)10-13)18(23)17(22)15-11-20-16-9-4-3-8-14(15)16/h3-11,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKWBNNGBIKTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)

![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)

![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)

![5-Fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2595907.png)